molecular formula C4H3Cl2NS B1366719 2-Chloro-4-(chloromethyl)thiazole CAS No. 5198-76-5

2-Chloro-4-(chloromethyl)thiazole

Cat. No.: B1366719
CAS No.: 5198-76-5
M. Wt: 168.04 g/mol
InChI Key: HKVYINROOPCUIP-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H3Cl2NS. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, along with two chlorine atoms attached to the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Pharmacokinetics

It’s known that the compound has a molecular weight of 16804 , and a density of 1.503g/cm3 . Its boiling point is 268.631ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound It’s important to note that the compound is classified as Acute Tox. 4 Oral , indicating potential toxicity if swallowed.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(chloromethyl)thiazole plays a significant role in biochemical reactions, particularly in the synthesis of thiazole-based compounds. It interacts with various enzymes and proteins, facilitating the formation of thiazole derivatives. These interactions often involve nucleophilic substitution reactions, where the chloromethyl group of this compound acts as an electrophile, reacting with nucleophiles such as amines or thiols. This compound is also known to interact with enzymes involved in the biosynthesis of thiamine (vitamin B1), where it serves as a precursor for the thiazole moiety of thiamine .

Cellular Effects

This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involving thiazole derivatives. These effects include modulation of gene expression and alterations in cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and cellular defense mechanisms. Additionally, it has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit certain enzymes involved in the biosynthesis of thiazole-containing compounds, thereby regulating their production. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a certain dosage level results in significant changes in physiological parameters. These studies highlight the importance of dosage optimization to minimize toxic effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the biosynthesis of thiazole-containing compounds. It interacts with enzymes such as thiazole synthase, facilitating the formation of thiazole rings. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may interact with cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites, leading to differential accumulation in various organs .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications such as phosphorylation or acetylation can affect its activity and localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)thiazole typically involves the chlorination of allyl isothiocyanate. The process is carried out by adding 2 to 20 moles of chlorine per mole of allyl isothiocyanate at temperatures ranging from 0°C to 150°C . This reaction can be performed in the presence of an inert diluent under the specified conditions.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous synthesis methods. These methods involve rectification processes that allow for the continuous desolventizing and removal of light impurities, resulting in high-purity products . The simplicity and efficiency of these methods make them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(chloromethyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amino groups, while oxidation reactions can produce sulfoxides or sulfones.

Comparison with Similar Compounds

  • 2-Bromothiazole
  • 2-(Aminomethyl)thiazole
  • Thiazole-2-carbonyl chloride
  • 4-(Chloromethyl)thiazole hydrochloride

Comparison: 2-Chloro-4-(chloromethyl)thiazole is unique due to the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other thiazole derivatives. For instance, 2-Bromothiazole has a bromine atom instead of chlorine, leading to different substitution patterns and reactivity. Similarly, 2-(Aminomethyl)thiazole contains an amino group, which significantly alters its chemical behavior and applications .

Biological Activity

2-Chloro-4-(chloromethyl)thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring structure, characterized by the presence of nitrogen and sulfur atoms, imparts various pharmacological properties to this compound. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H3Cl2N S. The key structural features include:

  • Thiazole Ring : A five-membered heterocyclic ring containing one nitrogen and one sulfur atom.
  • Chlorine Substituents : Chlorine atoms at the 2nd and 4th positions enhance its reactivity and potential biological interactions.
  • Chloromethyl Group : The presence of a chloromethyl (-CH2Cl) group makes it a reactive electrophile, which can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study synthesized various thiazole derivatives and screened them against several bacterial strains, including Bacillus subtilis, Bacillus megaterium, and Escherichia coli. The results demonstrated promising antibacterial effects, with minimum inhibitory concentration (MIC) values suggesting effective inhibition of bacterial growth .

Bacterial Strain MIC (µg/mL)
Bacillus subtilis6.25
Bacillus megaterium12.5
Escherichia coli6.25

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. The thiazole nucleus is crucial for this activity, as evidenced by studies where derivatives containing this moiety displayed enhanced antifungal effects compared to their non-thiazole counterparts .

Fungal Strain MIC (µg/mL)
Candida albicans12.5
Cryptococcus neoformans6.25

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that its biological activity may involve:

  • Electrophilic Attack : The chloromethyl group can act as an electrophile, allowing the compound to react with nucleophiles in biological systems.
  • Interaction with Enzymes : Similar compounds have been shown to inhibit enzyme activity through covalent modification or competitive inhibition.

Synthesis and Testing of Derivatives

A notable case study involved the synthesis of a series of thiazole derivatives based on the chloromethylthiazole scaffold. These derivatives were evaluated for their antimicrobial properties, revealing that modifications at various positions on the thiazole ring could significantly enhance biological activity . For instance, compounds with amino or quinolinyl substitutions exhibited MIC values ranging from 6.25 to 12.5 µg/mL against multiple bacterial strains.

Macrocyclization Approaches

Another significant study explored the use of 4-chloromethyl thiazoles in macrocyclization reactions aimed at generating new peptide-based therapeutics. The research highlighted the versatility of thiazole-containing compounds in drug design, demonstrating their potential in creating libraries of biologically active molecules .

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVYINROOPCUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448335
Record name 2-Chloro-4-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-76-5
Record name 2-Chloro-4-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(chloromethyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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